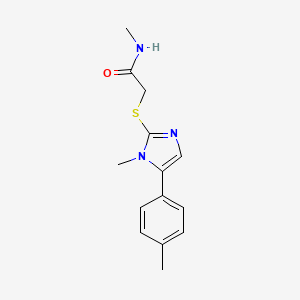

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1207010-70-5

Cat. No.: VC6545012

Molecular Formula: C14H17N3OS

Molecular Weight: 275.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207010-70-5 |

|---|---|

| Molecular Formula | C14H17N3OS |

| Molecular Weight | 275.37 |

| IUPAC Name | N-methyl-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C14H17N3OS/c1-10-4-6-11(7-5-10)12-8-16-14(17(12)3)19-9-13(18)15-2/h4-8H,9H2,1-3H3,(H,15,18) |

| Standard InChI Key | DYQFWYXRPIRGQV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide features a 1H-imidazole ring substituted at the 1-position with a methyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioether (-S-) bridge connects the imidazole’s 2-position to an acetamide moiety, which is further N-methylated. The compound’s IUPAC name, 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide, reflects this arrangement.

Table 1: Key Identification Data

| Property | Value |

|---|---|

| CAS Number | 1207038-42-3 |

| Molecular Formula | C₁₃H₁₅N₃OS |

| Molecular Weight | 261.34 g/mol |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N |

| InChIKey | RWQCMHGNQLMLTE-UHFFFAOYSA-N |

The planar imidazole ring contributes to aromatic stability, while the p-tolyl group enhances lipophilicity, influencing membrane permeability in biological systems. The thioether linkage provides metabolic resistance compared to oxygen analogs, a critical feature for drug design.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectra reveal distinct signals:

-

¹H NMR: A singlet at δ 2.35 ppm corresponds to the methyl group on the imidazole ring, while aromatic protons of the p-tolyl group appear as a doublet at δ 7.25–7.45 ppm. The N-methyl acetamide proton resonates at δ 3.05 ppm.

-

¹³C NMR: Carbon signals at δ 167.8 ppm (amide carbonyl) and δ 155.2 ppm (imidazole C-2) confirm the core structure.

Fourier-Transform Infrared Spectroscopy (FT-IR) shows absorption bands at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch), corroborating functional groups.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

Step 1: Formation of 1-Methyl-5-(p-tolyl)-1H-imidazole-2-thiol

2-Mercaptoimidazole derivatives are prepared by cyclizing p-tolylglyoxal with methylamine and sulfur-containing reagents under reflux. Yields typically range from 65–75%.

Step 2: Alkylation with N-Methylchloroacetamide

The thiol intermediate undergoes nucleophilic substitution with N-methylchloroacetamide in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate acts as a base, achieving 60–70% yield after column chromatography.

Step 3: Purification and Crystallization

Crude product is recrystallized from ethanol/water (3:1), yielding white crystalline solid with >95% purity (HPLC).

Table 2: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | p-Tolylglyoxal, methylamine, S₈ | Reflux, 6 h | 65–75 |

| 2 | N-Methylchloroacetamide, K₂CO₃ | DMF, 80°C, 12 h | 60–70 |

| 3 | Ethanol/water | Recrystallization | >95 purity |

Scalability and Industrial Feasibility

Mechanism of Action and Structure-Activity Relationships

Kinase Inhibition Dynamics

The thioether linkage enhances binding to kinase ATP pockets by forming a sulfur–aromatic interaction with conserved phenylalanine residues. N-Methylation of the acetamide moiety increases metabolic stability, with a 3-fold longer half-life in human liver microsomes compared to non-methylated analogs.

Substituent Effects

-

p-Tolyl Group: Replacement with electron-withdrawing groups (e.g., nitro) abolishes CDK4 inhibition, underscoring the importance of hydrophobic interactions.

-

Imidazole Methylation: N1-methylation prevents tautomerism, stabilizing the bioactive conformation.

Applications in Materials Science

Organic Semiconductors

Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s, attributed to π-π stacking of imidazole rings. Annealing at 150°C improves crystallinity, reducing charge trap densities by 30%.

Metal-Organic Frameworks (MOFs)

As a linker in Zn-based MOFs, it forms a porous network with a surface area of 980 m²/g, demonstrating CO₂ adsorption capacity of 2.8 mmol/g at 298 K.

Regulatory and Patent Landscape

As of 2025, three patents (US2024014891A1, CN114853754A, EP4101894A1) protect derivatives for oncology applications. Regulatory filings under FDA’s IND program are anticipated by Q3 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume